2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one
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Overview
Description
2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones This compound is characterized by the presence of an aminopropyl group attached to the benzisothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, leading to modulation of their activity. The benzisothiazolone core may also contribute to the compound’s biological effects by interacting with cellular components and influencing signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Aminopropyl)amino]ethanol
- 3-Aminopropyltriethoxysilane
- N-(3-Aminopropyl)pyrrole
Uniqueness
Compared to similar compounds, 2-(3-Aminopropyl)-1,2-benzisothiazol-3(2H)-one stands out due to its unique combination of the benzisothiazolone core and the aminopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
85030-09-7 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(3-aminopropyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c11-6-3-7-12-10(13)8-4-1-2-5-9(8)14-12/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
UORBMPNLYIVOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCN |
Origin of Product |
United States |
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